
4-hydroxyadamantane-1-carboxylic Acid
Overview
Description
4-Hydroxyadamantane-1-carboxylic acid (CAS: 81968-77-6) is a polycyclic carboxylic acid derivative of adamantane, characterized by a hydroxyl group at the 4-position and a carboxylic acid moiety at the 1-position of the adamantane scaffold. Its molecular formula is C₁₁H₁₆O₃, with a molecular weight of 196.24 g/mol . The compound is commercially available in high purity (≥95%) and is utilized in pharmaceutical research, organic synthesis, and material science due to its rigid, lipophilic structure . Safety protocols emphasize avoiding heat, sparks, and direct exposure, with precautions such as P210 (keep away from ignition sources) and P102 (keep out of reach of children) highlighted in safety data sheets .
Preparation Methods
The synthesis of 4-hydroxyadamantane-1-carboxylic acid can be achieved through several methods. One common synthetic route involves the reduction of 4-oxoadamantane-1-carboxylic acid using sodium tetrahydroborate (NaBH4) in methanol (MeOH) under cooling conditions . The reaction proceeds as follows:
- A stirred solution of 4-oxoadamantane-1-carboxylic acid in methanol is cooled in an ice bath.
- Sodium tetrahydroborate tablets are added at intervals.
- The mixture is stirred overnight at room temperature and then concentrated under reduced pressure.
- The residue is diluted with aqueous hydrochloric acid (HCl) and extracted with ether.
- The combined ether extracts are dried and concentrated to yield this compound as an off-white solid.
Industrial production methods may involve similar reduction reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Hydroxyadamantane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydroxyadamantane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: Its derivatives are studied for their potential biological activities, such as antiviral and anticancer properties.
Medicine: Compounds derived from this compound are investigated for their therapeutic potential in treating various diseases.
Industry: It is used in the development of advanced materials, including nanomaterials and catalysts.
Mechanism of Action
The mechanism of action of 4-hydroxyadamantane-1-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes or modulate receptor activity, leading to therapeutic effects. The exact mechanism depends on the specific derivative and its target.
Comparison with Similar Compounds
The structural and functional analogs of 4-hydroxyadamantane-1-carboxylic acid include adamantane derivatives, cyclohexane-carboxylic acids, and substituted phenyladamantanes. Key comparisons are summarized below:
Table 1: Comparative Analysis of Structural Analogs
Structural and Functional Differences
- Positional Isomerism: The hydroxyl group’s position (e.g., 3- vs. 4-hydroxyadamantane derivatives) significantly impacts physicochemical properties.
- Backbone Rigidity : Adamantane derivatives exhibit greater conformational rigidity than cyclohexane analogs, influencing solubility and metabolic stability .
Biological Activity
4-Hydroxyadamantane-1-carboxylic acid (HA) is a compound derived from adamantane, recognized for its unique cage-like structure. Its molecular formula is CHO, with a molecular weight of 196.24 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and cellular effects.
Antiviral Properties
Research indicates that derivatives of this compound exhibit significant antiviral properties. For instance, compounds within this class have been shown to inhibit viral replication by interfering with viral entry and uncoating processes. The structural features of adamantane derivatives contribute to their ability to bind to viral proteins, thereby disrupting the viral lifecycle .
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. It has been noted that this compound can modulate key signaling pathways involved in cancer cell proliferation and survival. Specifically, it has been observed to influence the activity of kinases and phosphatases, which are critical in regulating cellular processes such as apoptosis and differentiation .
Case Study: Inhibition of Cancer Cell Lines
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it was found to reduce cell viability in breast cancer cells (MCF-7) and prostate cancer cells (PC-3) at concentrations as low as 10 µM . The mechanism underlying this effect involves the induction of apoptosis through the activation of caspase pathways.
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules:
- Enzyme Interaction : The compound has shown affinity for enzymes such as hydrolases and oxidoreductases. The hydroxyl group allows for hydrogen bonding with enzyme active sites, enhancing binding affinity and specificity .
- Cell Signaling Modulation : It can modulate signaling pathways by interacting with kinases and transcription factors, thereby affecting gene expression and cellular responses .
Pharmacokinetics
The pharmacokinetic profile of this compound remains underexplored. However, preliminary data suggest that its small size and hydrophilic nature may afford it good bioavailability. The presence of a carboxylic acid group likely influences its absorption and distribution within biological systems .
Interaction with Biomolecules
This compound participates in various biochemical reactions due to its reactive functional groups:
Property | Description |
---|---|
Hydrogen Bonding | The hydroxyl group forms hydrogen bonds with amino acids in proteins, enhancing interaction specificity. |
Enzyme Modulation | Acts as an inhibitor or activator depending on the enzyme context, affecting metabolic pathways. |
Metabolite Formation | Metabolized by cytochrome P450 enzymes, leading to various hydroxylated metabolites that participate in further biochemical reactions. |
Cellular Effects
The compound influences several cellular processes:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-hydroxyadamantane-1-carboxylic acid, and what key reagents are involved?
The synthesis typically involves functionalization of the adamantane backbone. For example, hydroxylation and carboxylation steps can be achieved via halogenation followed by nucleophilic substitution or oxidation. Reagents such as HATU (a coupling agent) and bases like diisopropylethylamine are critical for activating carboxyl groups during derivatization . Optimized protocols may use dry solvents (e.g., dimethylformamide) to prevent side reactions. Comparative studies with cyclohexane analogs suggest adamantane's rigidity requires longer reaction times for complete conversion .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR : H and C NMR to confirm adamantane skeleton integrity and substituent positions.
- IR Spectroscopy : Identifies hydroxyl (-OH, ~3200–3600 cm) and carboxylic acid (-COOH, ~1700 cm) groups.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., CHO, theoretical 196.24 g/mol) .
- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives, though adamantane’s symmetry often complicates diffraction patterns .
Q. What are the primary applications of this compound in organic synthesis?
The compound serves as a rigid, lipophilic building block for drug design, particularly in modifying pharmacokinetic properties of bioactive molecules. Its carboxylic acid group enables conjugation to amines or alcohols, forming amides or esters for prodrug development . Adamantane derivatives are also explored in supramolecular chemistry due to their ability to stabilize hydrophobic interactions .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?
By-product formation often stems from adamantane’s stability, which resists functionalization. Strategies include:
- Temperature Control : Lower temperatures reduce undesired oxidation of the hydroxyl group .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve selectivity during hydrogenation steps .
- Protection-Deprotection : Temporary protection of the hydroxyl group (e.g., silylation) prevents side reactions during carboxylation . Reaction monitoring via TLC or HPLC is critical to identify intermediates and adjust conditions .
Q. How does the adamantane skeleton influence physicochemical properties compared to non-adamantane analogs?
Adamantane’s diamondoid structure enhances:
- Lipophilicity : LogP values are higher than cyclohexane analogs, improving membrane permeability .
- Thermal Stability : Decomposition temperatures exceed 200°C due to rigid bonding .
- Steric Effects : Hinders enzymatic degradation, prolonging metabolic half-life in biological studies . Comparative studies with 4-hydroxycyclohexanecarboxylic acid show adamantane derivatives exhibit reduced solubility in polar solvents .
Q. What strategies resolve conflicting data on the biological activity of adamantane-carboxylic acid derivatives?
Discrepancies in bioactivity studies (e.g., antimicrobial vs. inactive results) may arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing) and control for solvent effects (DMSO vs. aqueous buffers) .
- Structural Confounders : Minor substituent changes (e.g., 3-hydroxy vs. 4-hydroxy isomers) drastically alter activity. Use HPLC-purified samples to confirm compound identity .
- Cell Line Differences : Test across multiple cell lines to distinguish compound-specific effects from model artifacts .
Q. Methodological Considerations
- Data Contradiction Analysis : Cross-validate synthetic yields and bioactivity using orthogonal techniques (e.g., LC-MS for purity, dose-response curves for IC consistency) .
- Experimental Design : Employ factorial design (e.g., varying temperature, catalyst loading) to identify critical parameters in synthesis optimization .
Properties
IUPAC Name |
4-hydroxyadamantane-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c12-9-7-1-6-2-8(9)5-11(3-6,4-7)10(13)14/h6-9,12H,1-5H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNDMKWFBDOGMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101288036 | |
Record name | 4-Hydroxy-1-adamantanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101288036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81968-77-6 | |
Record name | 4-Hydroxy-1-adamantanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81968-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-1-adamantanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101288036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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